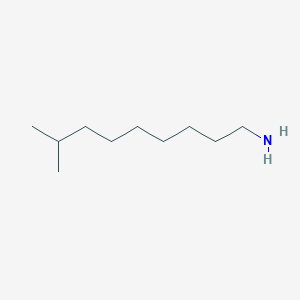
Isodecylamine
Description
Isodecylamine (C₁₀H₂₃N) is a branched primary aliphatic amine with a 10-carbon alkyl chain. It is commonly used in industrial applications such as corrosion inhibition, surfactant synthesis, and polymer modification. Its branched structure distinguishes it from linear-chain analogs like decylamine (C₁₀H₂₁NH₂), offering differences in solubility, reactivity, and thermal stability .
Properties
CAS No. |
1282-85-5 |
|---|---|
Molecular Formula |
C10H23N |
Molecular Weight |
157.3 g/mol |
IUPAC Name |
8-methylnonan-1-amine |
InChI |
InChI=1S/C10H23N/c1-10(2)8-6-4-3-5-7-9-11/h10H,3-9,11H2,1-2H3 |
InChI Key |
LJQFHDUFUVMPSP-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCN |
Canonical SMILES |
CC(C)CCCCCCCN |
Other CAS No. |
1282-85-5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Trends
- Structural Modifications : Substituting linear amines with branched isomers like this compound improves biodegradability and reduces environmental persistence .
- Regulatory Compliance : Dodecylamine and hexadecylamine are subject to REACH regulations due to their environmental hazards, whereas this compound’s regulatory status remains under review .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


